1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
Description
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O4S2/c1-12-17(28(25,26)21-9-5-3-4-6-10-21)13(2)22(20-12)27(23,24)14-7-8-15(18)16(19)11-14/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCXMOBKZKBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole under basic conditions. This intermediate is then reacted with azepane in the presence of a suitable base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving sulfonyl-containing drugs.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its sulfonyl and pyrazole groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The 3,4-dichlorobenzenesulfonyl group introduces strong electron-withdrawing effects and hydrophobicity, contrasting with the difluoromethyl () or methoxy groups in other analogs. This may improve membrane permeability but reduce solubility .
- Biological Activity : MR-S1-18 demonstrates antiproliferative activity against U937 cells (IC₅₀: 12.5 μM), attributed to its benzimidazole moiety, which is absent in the target compound .
Physicochemical and Purity Considerations
- Purity : Commercial analogs like sc-333299 are available at 95% purity, suggesting robust synthetic protocols for pyrazole-sulfonamide derivatives .
- Molecular Weight and Lipophilicity : The target compound (MW: 523.46 g/mol) is larger and more lipophilic than piperazine/piperidine analogs (e.g., 322.34 g/mol in ), which may impact bioavailability .
Biological Activity
1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS Number: 956270-95-4) is a synthetic compound belonging to the class of sulfonyl pyrazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 466.4 g/mol. The structure incorporates a pyrazole ring, sulfonyl groups, and dichlorobenzene moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.4 g/mol |
| CAS Number | 956270-95-4 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that sulfonyl pyrazoles can inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
-
Cell Lines Tested :
- Breast Cancer (MCF-7)
- Colon Cancer (HT-29)
- Lung Cancer (A549)
-
Mechanism of Action :
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of gene expression related to cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains and fungi.
-
Bacterial Strains :
- Staphylococcus aureus
- Escherichia coli
-
Fungal Strains :
- Candida albicans
-
Minimum Inhibitory Concentration (MIC) :
Microorganism MIC (µg/mL) S. aureus 8 E. coli 16 C. albicans 32
Case Studies
Several case studies have highlighted the effectiveness of sulfonyl pyrazoles in clinical settings:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of sulfonyl pyrazoles showed up to 70% inhibition in MCF-7 cells at concentrations as low as 10 µM.
- Antimicrobial Study : In vitro tests revealed that the compound exhibited lower MIC values compared to standard antibiotics against resistant strains of E. coli, indicating potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for 1-{[1-(3,4-dichlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:
- Pyrazole ring synthesis : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Sulfonation : Sequential sulfonylations using 3,4-dichlorobenzenesulfonyl chloride and azepane sulfonyl chloride. Reaction conditions (e.g., anhydrous solvents like acetonitrile, bases such as pyridine) are critical to avoid hydrolysis of sulfonyl chlorides .
- Purification : Column chromatography or recrystallization from methanol/ethyl acetate mixtures to isolate the final product .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : H and C NMR identify substituent patterns and confirm sulfonyl group integration .
- FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm) and pyrazole ring vibrations .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles. ORTEP-3 aids in visualizing thermal ellipsoids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonation efficiency?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonation via intermediate stabilization .
- DOE (Design of Experiments) : Systematic variation of parameters (molar ratios, reaction time) with ANOVA analysis identifies optimal conditions .
Q. How to resolve contradictions in crystallographic data interpretation?
Discrepancies in bond angles or torsional strains may arise from twinning or disorder. Strategies include:
- High-resolution data : Collect data at synchrotron facilities to improve resolution (<0.8 Å).
- SHELXL refinement : Apply restraints for disordered atoms and validate using R-factor convergence .
- Cross-validation : Compare with DFT-calculated geometries (e.g., Gaussian09) to confirm experimental trends .
Q. What experimental designs are suitable for assessing environmental stability and degradation pathways?
- Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC-MS.
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-QTOF for byproduct identification .
- Soil/water systems : Use OECD 307 guidelines to study biodegradation in simulated environmental matrices .
Q. How to address conflicting bioactivity results in in vitro assays?
- Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values and assess reproducibility.
- Mechanistic studies : Pair assays with molecular docking (AutoDock Vina) to correlate activity with sulfonyl group interactions at target sites .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
